molecular formula C17H26O B14842747 4-Tert-butyl-3-(cyclohexylmethyl)phenol

4-Tert-butyl-3-(cyclohexylmethyl)phenol

Cat. No.: B14842747
M. Wt: 246.4 g/mol
InChI Key: GBFPGDSVSNJVCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-butyl-3-(cyclohexylmethyl)phenol is an organic compound with the molecular formula C17H26O and a molecular weight of 246.39 g/mol . It is a derivative of phenol, characterized by the presence of a tert-butyl group and a cyclohexylmethyl group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Tert-butyl-3-(cyclohexylmethyl)phenol typically involves the alkylation of phenol with tert-butyl and cyclohexylmethyl groups. One common method is the Friedel-Crafts alkylation, where phenol reacts with tert-butyl chloride and cyclohexylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane.

Industrial production methods may involve similar alkylation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

4-Tert-butyl-3-(cyclohexylmethyl)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the phenol group to a hydroxyl group, using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield quinones, while reduction with NaBH4 can produce cyclohexylmethyl alcohol derivatives.

Scientific Research Applications

4-Tert-butyl-3-(cyclohexylmethyl)phenol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its stabilizing properties.

Mechanism of Action

The mechanism by which 4-Tert-butyl-3-(cyclohexylmethyl)phenol exerts its effects involves interactions with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. This compound may also interact with enzymes and receptors in biological systems, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

4-Tert-butyl-3-(cyclohexylmethyl)phenol can be compared with other similar compounds, such as:

    4-tert-Butylphenol: This compound has a similar structure but lacks the cyclohexylmethyl group.

    2,4-Ditert-butylphenol: This compound has two tert-butyl groups attached to the benzene ring.

    3,5-Di-tert-butyl-4-hydroxytoluene:

The uniqueness of this compound lies in its specific combination of tert-butyl and cyclohexylmethyl groups, which confer distinct chemical and physical properties that are valuable in various research and industrial applications.

Properties

Molecular Formula

C17H26O

Molecular Weight

246.4 g/mol

IUPAC Name

4-tert-butyl-3-(cyclohexylmethyl)phenol

InChI

InChI=1S/C17H26O/c1-17(2,3)16-10-9-15(18)12-14(16)11-13-7-5-4-6-8-13/h9-10,12-13,18H,4-8,11H2,1-3H3

InChI Key

GBFPGDSVSNJVCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)O)CC2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.